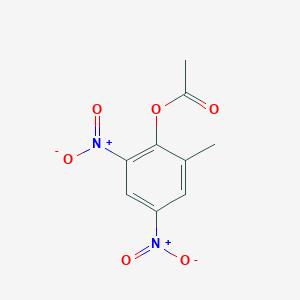
(2-methyl-4,6-dinitrophenyl) acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-methyl-4,6-dinitrophenyl) acetate is a chemical compound with the molecular formula C9H8N2O6 and a molecular weight of 240.1696 . This compound is known for its distinctive structure, which includes a phenol ring substituted with methyl and nitro groups, and an acetate ester functional group. It is used in various chemical applications due to its unique properties.
Méthodes De Préparation
The synthesis of (2-methyl-4,6-dinitrophenyl) acetate typically involves the nitration of 2-methylphenol (o-cresol) followed by esterification. The nitration process introduces nitro groups at the 4 and 6 positions of the phenol ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 2-methyl-4,6-dinitrophenol is then reacted with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine to form the acetate ester .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity. These methods often include additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
(2-methyl-4,6-dinitrophenyl) acetate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The acetate ester group can be hydrolyzed to yield the corresponding phenol under acidic or basic conditions.
Nucleophilic Aromatic Substitution: The nitro groups make the aromatic ring more susceptible to nucleophilic attack, allowing for substitution reactions with nucleophiles such as amines or thiols.
Common reagents and conditions for these reactions include hydrogen gas, palladium catalysts, acids, bases, and nucleophiles. Major products formed from these reactions include 2-methyl-4,6-diaminophenol and various substituted phenols .
Applications De Recherche Scientifique
(2-methyl-4,6-dinitrophenyl) acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific biological targets.
Mécanisme D'action
The mechanism of action of (2-methyl-4,6-dinitrophenyl) acetate involves its interaction with biological molecules. The nitro groups can undergo redox reactions, generating reactive oxygen species that can damage cellular components. Additionally, the compound can interact with enzymes and proteins, inhibiting their function and leading to cellular dysfunction. The specific molecular targets and pathways involved depend on the biological context and the specific derivative of the compound being studied .
Comparaison Avec Des Composés Similaires
(2-methyl-4,6-dinitrophenyl) acetate can be compared with other similar compounds such as:
2,4-Dinitrophenol: Known for its use as a weight loss agent, it shares the nitro substitution pattern but lacks the acetate ester group.
4,6-Dinitro-o-cresol: Similar in structure but without the ester group, it is used as a pesticide.
2-Methyl-4,6-dinitrophenol: The parent compound without the ester group, used in various chemical syntheses.
Propriétés
Numéro CAS |
18461-55-7 |
|---|---|
Formule moléculaire |
C9H8N2O6 |
Poids moléculaire |
240.17 g/mol |
Nom IUPAC |
(2-methyl-4,6-dinitrophenyl) acetate |
InChI |
InChI=1S/C9H8N2O6/c1-5-3-7(10(13)14)4-8(11(15)16)9(5)17-6(2)12/h3-4H,1-2H3 |
Clé InChI |
OEMKFZGDLXBFNO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1OC(=O)C)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CC1=CC(=CC(=C1OC(=O)C)[N+](=O)[O-])[N+](=O)[O-] |
Key on ui other cas no. |
18461-55-7 |
Synonymes |
Acetic acid 2-methyl-4,6-dinitrophenyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















